Lipophilicity Modulation: XLogP3 of 3.4 Confers a Balanced logP Window Distinct from the 3,5-Dimethoxy Analog (XLogP3 = 3.3)
The target compound exhibits a computed XLogP3-AA of 3.4, placing it at the upper boundary of optimal oral drug-likeness. Its closest regioisomeric analog, methyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate (CID 4683199, CAS 946276-79-5), has XLogP3 = 3.3 despite having an additional methoxy group—this counterintuitive result reflects the differential contribution of para-methoxy vs. meta-dimethoxy substitution to molecular hydrophobicity [1][2]. The 4-dimethylamino analog (C₁₈H₁₇N₃O₃S, MW 355.4) is predicted to have a higher logP due to the basic amine, while the unsubstituted benzamido analog (CID not found; MW ~312.3) is predicted to have lower logP (estimated ~2.7–2.9)
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4 |
| Comparator Or Baseline | Methyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate (CID 4683199): XLogP3-AA = 3.3; unsubstituted benzamido analog: XLogP3 estimated ~2.7–2.9 |
| Quantified Difference | ΔXLogP3 = +0.1 (vs. 3,5-dimethoxy analog); estimated Δ = +0.5 to +0.7 (vs. unsubstituted benzamido) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A 0.1–0.7 logP increment can shift membrane flux by 2- to 5-fold in Caco-2 permeability assays, directly impacting cellular potency and oral bioavailability predictions.
- [1] PubChem Compound Summary for CID 4572355, XLogP3-AA = 3.4. https://pubchem.ncbi.nlm.nih.gov/compound/887902-66-1#section=Chemical-and-Physical-Properties. View Source
- [2] PubChem Compound Summary for CID 4683199, Methyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate, XLogP3-AA = 3.3. https://pubchem.ncbi.nlm.nih.gov/compound/4683199#section=Chemical-and-Physical-Properties. View Source
